2-Ethyl-1,4-oxazepane

Description

Overview of Medium-Sized Heterocycles in Organic Synthesis Research

Medium-sized heterocycles, typically defined as rings containing eight to eleven atoms, and to some extent seven-membered rings, occupy a unique space in organic synthesis. grantome.combldpharm.com Their construction is often hampered by unfavorable enthalpic and entropic factors, such as transannular strain and a high degree of conformational flexibility. grantome.comrsc.org Despite these synthetic hurdles, the development of methods to access these structures is an active area of research, driven by their presence in a number of biologically active natural products. grantome.comrsc.org Transition-metal-catalyzed intramolecular cyclization is one of the prominent strategies being explored to overcome the challenges associated with forming these ring systems. mdpi.com

Significance of Nitrogen and Oxygen Containing Heterocycles

Heterocyclic compounds containing both nitrogen and oxygen are cornerstones of medicinal chemistry and materials science. nih.gov The presence of these two heteroatoms imparts unique physicochemical properties, including the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for biological activity. nih.gov These scaffolds are found in a wide array of natural products and synthetic compounds with diverse pharmacological effects. nih.govrsc.org The biosynthesis of these heterocycles is a complex process, often involving enzymatic transformations such as nucleophilic additions and oxidative ring closures. nih.gov

Classification and Isomerism within the Oxazepane Ring System

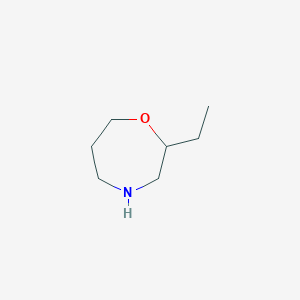

The term "oxazepane" refers to a saturated seven-membered ring containing one oxygen and one nitrogen atom. The relative positions of these heteroatoms give rise to several constitutional isomers. For instance, 1,2-oxazepane, 1,3-oxazepane, and 1,4-oxazepane (B1358080) are distinct isomers with different connectivity. Further complexity arises from the potential for stereoisomerism, including enantiomers and diastereomers, depending on the substitution pattern on the ring. rsc.orgrsc.org The conformational flexibility of the seven-membered ring also leads to various conformational isomers, with the chair conformation often being the most energetically favorable. rsc.org

| Isomer Name | Nitrogen Position | Oxygen Position |

| 1,2-Oxazepane | 1 | 2 |

| 1,3-Oxazepane | 1 | 3 |

| 1,4-Oxazepane | 1 | 4 |

This table showcases the constitutional isomers of the oxazepane ring based on the relative positions of the nitrogen and oxygen atoms.

Contextualization of 2-Ethyl-1,4-oxazepane within the Oxazepane Family

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15NO | uni.lu |

| Molecular Weight | 129.20 g/mol | bldpharm.com |

| Predicted XlogP | 0.7 | uni.lu |

| Monoisotopic Mass | 129.11537 Da | uni.lu |

This table provides basic physicochemical data for this compound.

Historical Development of Oxazepane Chemistry Research

The exploration of oxazepine derivatives, the unsaturated counterparts to oxazepanes, began to gain traction in the mid-20th century, with some derivatives being investigated for their potential in treating anxiety and tension. jmchemsci.com The synthesis of the saturated oxazepane ring system has been an ongoing challenge for synthetic chemists. rsc.org Early methods often involved multi-step procedures with protection and deprotection sequences. nih.gov More recent research has focused on developing more efficient and stereoselective synthetic routes. rsc.orgnih.gov Over the past decade, a variety of strategies have been developed to access 1,4-oxazepanes, including intramolecular cyclization of alkenols and alkynols. rsc.org The pharmacological relevance of the 1,4-oxazepane scaffold has been a significant driver of this research, with derivatives showing potential as anticonvulsant and antifungal agents. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOKYULTUXDKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155166-41-8 | |

| Record name | 2-ethyl-1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 1,4 Oxazepane and Analogous Structures

Cycloaddition Reactions for Oxazepane Ring Formation

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including the seven-membered 1,4-oxazepane (B1358080) ring. These reactions involve the joining of two or more unsaturated molecules or parts of the same molecule to form a ring.

[2+5] Cycloaddition Approaches

The [2+5] cycloaddition, also referred to as a [5+2] cycloaddition, is a formal pericyclic reaction that can be utilized to form seven-membered rings. In the context of oxazepine synthesis, this typically involves the reaction of a five-atom component with a two-atom component. For instance, the reaction of Schiff bases with anhydrides like maleic or phthalic anhydride (B1165640) can proceed via a [2+5] cycloaddition mechanism to yield 1,3-oxazepine derivatives. uokerbala.edu.iqcolab.wssciencescholar.us While this specific approach leads to 1,3-oxazepines, conceptually similar strategies targeting the 1,4-oxazepane skeleton are an area of synthetic interest. Gold-catalyzed [4+3] cycloadditions of 1,6-enynes with nitrones have also been reported to produce 1,2-oxazepane derivatives, showcasing the utility of cycloadditions for related heterocyclic systems. beilstein-journals.org

Reactions Involving Schiff Bases and Anhydrides

A prevalent method for synthesizing seven-membered oxazepine rings involves the reaction of Schiff bases (imines) with various anhydrides. researchgate.net This reaction is a versatile approach to 1,3-oxazepine and 1,3-oxazepane derivatives. researchgate.netchemmethod.comsemanticscholar.org The process typically involves a cycloaddition reaction between the imine and the anhydride. wjarr.comjmchemsci.com For example, new 1,3-oxazepine derivatives have been synthesized by reacting Schiff bases with phthalic anhydride in dry benzene (B151609). researchgate.net Similarly, the reaction of Schiff bases with maleic anhydride, succinic anhydride, and other cyclic anhydrides in solvents like tetrahydrofuran (B95107) (THF) or benzene has been shown to produce various oxazepine and oxazepane derivatives. chemmethod.comsemanticscholar.orgjmchemsci.com The reaction mechanism is proposed to involve a pericyclic cycloaddition. wjarr.com

A study detailed the one-step reaction of succinic anhydride with 3-((alkylimino)methyl)phenol in dry benzene, which yielded 2-(3-hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-diones. The proposed mechanism involves the formation of a dipolar intermediate from the imine, which then undergoes cyclization to form the seven-membered ring. tsijournals.com

Table 1: Synthesis of Oxazepine Derivatives from Schiff Bases and Anhydrides

| Schiff Base Reactant | Anhydride | Solvent | Product | Reference |

|---|---|---|---|---|

| Imines from 2-chlorobenzaldehyde | 3-Nitrophthalic anhydride, Itaconic anhydride | Benzene | 1,3-Oxazepine derivatives | wjarr.com |

| Amic acid with azomethine group | Succinic, Maleic, Phthalic anhydrides, etc. | THF | 1,3-Oxazepine derivatives | jmchemsci.com |

| Creatinine-derived Schiff bases | Phthalic, Maleic, Succinic anhydrides | Benzene | Oxazepine derivatives | chemmethod.com |

| Imines from diaminoalkanes | Phthalic anhydride | Benzene | 1,3-Oxazepine derivatives | semanticscholar.org |

This table is for illustrative purposes and showcases general findings. Specific yields and reaction conditions can be found in the cited literature.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a key strategy for the synthesis of 1,4-oxazepanes and their derivatives. rsc.orgrsc.org These methods often involve the formation of a carbon-oxygen or carbon-nitrogen bond within a linear precursor to close the seven-membered ring.

One notable approach is the gold-catalyzed intramolecular cyclization. For example, gold(I)-catalyzed intramolecular cyclization of alcohol-tethered vinylidenecyclopropanes can afford oxazepane derivatives. rsc.org The reaction pathway, whether through a carbene or non-carbene process, can be influenced by the steric bulk of substituents or the length of the carbon chain connecting the reacting moieties. rsc.org Another gold-catalyzed method involves the cyclization of N-propargylic β-enaminones to generate 1,4-oxazepine (B8637140) derivatives under mild conditions. acs.org

Palladium-catalyzed allylic C-H activation of olefins provides another entry into seven-membered N,O-heterocycles, including 1,4-oxazepanes, in good to excellent yields. researchgate.net Additionally, base-mediated 7-exo-dig cyclizations have been employed for the synthesis of imidazole-fused 1,4-benzoxazepines. nih.govacs.org

A stereoselective synthesis of substituted 1,4-oxazepanes has been achieved through an intramolecular reductive etherification reaction. researchgate.net The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has also been reported, starting from polymer-supported homoserine. In this method, cleavage from the solid support using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) leads to the formation of the 1,4-oxazepane ring. rsc.orgrsc.orgnih.gov

The synthesis of 1,4-oxazepane-2,5-diones has been accomplished via the cyclization of rotationally restricted amino acid precursors. The presence of a carboxylic amide, which favors a trans-conformation, and a labile lactone in the core structure makes the cyclization challenging. The use of protecting groups was found to be crucial for successful ring closure. researchgate.netnih.gov

Intermolecular Cyclization Approaches

Ring-Expansion Reactions

Ring-expansion reactions offer an alternative pathway to seven-membered heterocycles from more readily available smaller rings.

Transformations from Smaller Nitrogen/Oxygen Heterocycles

The expansion of smaller heterocyclic rings, such as morpholines (a six-membered ring containing nitrogen and oxygen in a 1,4-relationship), can lead to the formation of 1,4-oxazepanes. One documented example involves the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions. This reaction not only yields the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. The mechanism is proposed to proceed through neighboring group participation, leading to an ambident aziridinium (B1262131) cation intermediate which then undergoes ring opening to form the seven-membered ring. rsc.org

Another related strategy involves the SN2-type ring opening of activated aziridines and azetidines with haloalcohols. This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to afford morpholines and their homologues, including 1,4-oxazepanes. acs.org These ring-expansion and related ring-opening/cyclization strategies highlight the potential for transforming smaller, more common heterocycles into the larger 1,4-oxazepane system. acs.orgwiley.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Ethyl-1,4-oxazepane |

| 1,4-Oxazepane |

| 1,3-Oxazepine |

| 1,2-Oxazepane |

| 1,3-Oxazepane |

| Maleic anhydride |

| Phthalic anhydride |

| Succinic anhydride |

| 4-benzyl-3-chloromethylmorpholine |

| 4-benzyl-6-phenoxy-1,4-oxazepane |

| Morpholine (B109124) |

| Aziridine |

| Azetidine |

| N-propargylic β-enaminones |

| Trifluoroacetic acid |

| Triethylsilane |

| 1,4-oxazepane-2,5-dione |

| 3-((alkylimino)methyl)phenol |

| 2-(3-hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-dione |

| Itaconic anhydride |

| 3-Nitrophthalic anhydride |

| Tetrahydrofuran |

Reductive Etherification Protocols

Intramolecular reductive etherification is a robust strategy for the synthesis of cyclic ethers, including 1,4-oxazepanes. This method typically involves the formation of a hemiacetal or acetal (B89532) from a precursor molecule containing both a hydroxyl group and a carbonyl group (or a precursor that can be converted to one), followed by reduction. nih.gov The key transformation is the reduction of an intermediate oxonium ion.

Acid-catalyzed reductive etherification of N-propargyl amino alcohols has been developed for the stereoselective synthesis of cis-2,6/2,7-disubstituted oxazepanes. researchgate.net Various catalysts, including iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃), have been employed to facilitate these transformations in the presence of a reducing agent like triethylsilane (Et₃SiH). nih.gov

Table 1: Examples of Reductive Etherification for Oxazepane Synthesis

| Reactant Type | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-propargyl amino alcohols | Acid catalyst / Et₃SiH | cis-disubstituted oxazepanes | Good | researchgate.net |

| Alcohols and Aldehydes/Ketones | FeCl₃ / Et₃SiH | Asymmetrical ethers | Good to Excellent | nih.gov |

| Alcohols and Aldehydes/Ketones | Yb(OTf)₃ / Et₃SiH | Asymmetrical ethers | Not specified | nih.gov |

| Dialdehydes | AgNTf₂ / Hydrosilane | Medium-sized cyclic ethers | Not specified | organic-chemistry.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. frontiersin.orgnih.gov These reactions are valued for their atom economy and ability to rapidly build molecular diversity. frontiersin.org

One such strategy for synthesizing oxazepine scaffolds involves the use of consecutive Betti and Bargellini multicomponent reactions. chemicalpapers.com This approach was successfully applied to create novel naphtho[1,2-f] elsevierpure.compurdue.eduoxazepine derivatives from readily available starting materials. chemicalpapers.com Another powerful MCR is the Ugi reaction, which can be adapted to produce various heterocyclic scaffolds. nih.gov While specific applications leading directly to this compound are not detailed, the MCR approach provides a versatile platform for accessing the broader class of oxazepine derivatives. nih.gov

Table 2: Multicomponent Reaction Strategies for Oxazepine Scaffolds

| Reaction Name | Reactant Types | Resulting Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Consecutive Betti/Bargellini | 2-naphthol, aromatic aldehydes, 2-aminopyridine, chloroform, aliphatic ketones | Naphtho[1,2-f] elsevierpure.compurdue.eduoxazepine | Builds complex fused systems | chemicalpapers.com |

| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | General heterocycles (adaptable for oxazepines) | High diversity, peptide-like structures | nih.gov |

| Biginelli Reaction | Aldehyde, β-ketoester, urea (B33335) | Dihydropyrimidinones (related heterocycles) | Acid-catalyzed, one-pot synthesis | mdpi.com |

Catalytic Approaches in Oxazepane Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. Both metal-based and organocatalytic methods have been applied to the synthesis of the 1,4-oxazepane ring.

Transition metals like palladium, rhodium, nickel, and copper are powerful catalysts for forming C-C and C-heteroatom bonds, making them highly suitable for cyclization reactions. purdue.edusnnu.edu.cn Strategies such as intramolecular hydroamination and hydroalkoxylation of alkynes are popular for constructing heterocyclic rings. chim.it

For instance, a domino Sonogashira coupling followed by selective O- or N-cyclization has been used to prepare precursors for complex oxa-analogues of natural products. elsevierpure.com Nickel-catalyzed cyclizations, such as modifications of the Ueno-Stork reaction, provide greener alternatives to traditional methods that use toxic reagents. purdue.edu These catalytic cycles often involve the in-situ generation of reactive metal carbenes or other intermediates that facilitate the ring-closing step. snnu.edu.cn

Table 3: Examples of Transition Metal-Catalyzed Cyclizations

| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium/Copper | Domino Sonogashira coupling / Cyclization | 2-ethynylanilines, 2-iodophenols | Benzofuran/Indole precursors | elsevierpure.com |

| Nickel | Ueno-Stork Cyclization | Haloacetal on an alkene | Bicyclic acetals | purdue.edu |

| Silver | Domino hydroarylation / Cycloisomerization | 2-alkynylquinoline-3-carbaldehydes | Pyranoquinolines | chim.it |

Lewis acids are instrumental in activating substrates towards nucleophilic attack, a common strategy in cyclization reactions. In the context of oxazepane synthesis, Lewis acids can activate an ether or carbonyl group, facilitating an intramolecular ring-closing step.

A Lewis acid-catalyzed Pictet-Spengler-type cyclization has been employed as a key step in the synthesis of oxa analogues of isocryptolepine. elsevierpure.com Catalysts such as iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃) have proven effective in promoting reductive etherification reactions that can form cyclic ethers. nih.gov The Lewis acid coordinates to an oxygen atom in the substrate, increasing the electrophilicity of an adjacent carbon and making it more susceptible to intramolecular attack by a tethered nucleophile.

Brønsted acids catalyze a wide array of organic reactions by protonating functional groups, thereby activating them for subsequent transformations. rsc.org In heterocycle synthesis, Brønsted acids are frequently used to promote cyclization and condensation reactions. utoronto.ca

For example, p-toluenesulfonic acid (PTSA) is a common catalyst for Biginelli reactions, which produce dihydropyrimidinone heterocycles, demonstrating the power of Brønsted acids in one-pot multicomponent syntheses. mdpi.com In the formation of oxazepanes, a Brønsted acid can catalyze the formation of an oxocarbenium ion intermediate from a hemiacetal, which then undergoes intramolecular capture by a nucleophile to close the ring. This approach is particularly relevant in intramolecular reductive etherification and acetal formation reactions. organic-chemistry.orgwhiterose.ac.uk

Hydrogenation-Based Ring Closure

Hydrogenation is a fundamental reaction in organic synthesis that plays a crucial role in the formation of saturated heterocyclic systems like 1,4-oxazepanes. A prominent strategy involves the cyclization of a linear precursor through intramolecular reductive amination. nih.govresearchgate.net This process typically begins with the condensation of an amine and a carbonyl group (aldehyde or ketone) within the same molecule to form a cyclic imine or enamine intermediate. researchgate.net This intermediate is then immediately reduced via hydrogenation to yield the saturated heterocyclic ring. researchgate.net The entire cascade, involving multiple reductions and a cyclization, can often be performed in a single pot using a single catalyst. nih.gov

Catalytic hydrogenation is also employed in synthetic sequences leading to 1,4-oxazepanes for purposes other than the final ring-closing step. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the catalytic hydrogenation of a nitro group on an aromatic substituent was a key step. rsc.orgresearchgate.net This reduction improved the chromatographic separability of the resulting diastereomeric anilines, which was essential for isolating and characterizing the major isomers. rsc.orgresearchgate.net Similarly, hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere has been used to cleave protecting groups, such as benzyl (B1604629) groups, during the synthesis of 2-phenoxymethyl-4-benzyl-1,4-oxazepanes. acs.org

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. A variety of catalytic systems have been successfully employed in the synthesis of N-heterocycles. acs.org

Table 1: Examples of Hydrogenation Conditions in the Synthesis of N-Heterocycles

| Catalyst | Hydrogen Source | Application | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Cleavage of benzyl group; reduction of nitro group | acs.org |

| Platinum Oxide (PtO₂) | H₂ gas | Reduction of nitro group | nih.gov |

| Nickel/Nitrogen-doped Carbon (Ni/NC) | H₂ gas | Selective hydrogenation of N-heterocyclic carboxylates | acs.org |

| Rhodium on Carbon (Rh/C) | H₂ gas | One-pot cascade hydrogenation/reductive amination | researchgate.net |

Polymer-Supported Synthetic Strategies

The use of solid-phase synthesis offers significant advantages for generating libraries of structurally diverse molecules by simplifying reaction work-up and purification. souralgroup.com This approach has been effectively applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org

In a reported strategy, Fmoc-HSe(TBDMS)-OH was immobilized on a solid support, specifically Wang resin. rsc.orgresearchgate.net The resin-bound amino acid then underwent a sequence of reactions, including the removal of the Fmoc protecting group, reaction with various nitrobenzenesulfonyl chlorides, and subsequent alkylation with substituted 2-bromoacetophenones to produce N-phenacyl nitrobenzenesulfonamides. rsc.orgresearchgate.net

The crucial cyclization and cleavage from the resin were achieved using a reagent cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH). rsc.orgresearchgate.net This step yielded the desired 1,4-oxazepane derivatives as a mixture of diastereomers. researchgate.net The stereoselectivity of the reaction was found to be dependent on the substitution pattern of the starting 2-bromoacetophenones. researchgate.net Subsequent catalytic hydrogenation of the nitro group on the benzenesulfonyl moiety facilitated the separation of the diastereomeric products. rsc.org

Advanced Synthetic Techniques

To improve the efficiency, sustainability, and speed of chemical synthesis, modern techniques such as microwave irradiation, sonication, and flow chemistry have been explored for the production of heterocyclic compounds, including the 1,4-oxazepane core.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. arkat-usa.orgresearchgate.net This technology has been successfully applied to the synthesis of various oxazine (B8389632) and oxazepine heterocycles. nih.gov For instance, a one-pot, multicomponent reaction to produce 3,4-dihydro-2H-benzo[b] Current time information in Vanderburgh County, US.rsc.orgoxazines saw reaction times decrease significantly with microwave heating compared to conventional methods. arkat-usa.org Similarly, the synthesis of substituted benzo[b] Current time information in Vanderburgh County, US.rsc.orgoxazin-3(4H)-ones, which required 2-10 hours under conventional heating, was completed in just 3-15 minutes using microwave irradiation. psu.edu A general procedure for synthesizing 5- to 7-membered cyclic iminoethers, including 4,5,6,7-tetrahydro-1,3-oxazepines, from ω-amido alcohols was also developed using microwave assistance, achieving good to excellent yields in short reaction times. nih.govorganic-chemistry.org

Sonication-Enhanced Reactions

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reactivity through the phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the liquid. mdpi.com This process improves mass transfer and can increase the surface area and activity of solid catalysts. mdpi.com The use of ultrasound can lead to higher yields, shorter reaction times, and milder reaction conditions, aligning with the principles of green chemistry. nih.govhielscher.com In the context of oxazepane synthesis, sonication has been employed as an eco-friendly technique for the preparation of Schiff base precursors, which are subsequently cyclized to form oxazepane derivatives. researchgate.net The benefits of sonication are well-documented for a wide range of organic syntheses, where reaction times have been reduced from hours to minutes and yields have been significantly improved compared to silent (non-sonicated) reactions. conicet.gov.ar

Flow Chemistry Applications in Oxazepane Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, scalability, and precise control over reaction parameters. acs.org This technique has been identified as a modern method for the synthesis of 1,4-oxazepanes. researchgate.net A notable example is the continuous flow synthesis of morpholines and oxazepanes via a photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents. acs.orgethz.ch This process is noted for its simplicity and scalability. acs.org Another application of flow technology in this area involves the use of a SpinChem® rotating bed reactor for a key lipase-catalyzed regioselective lactamization step. spinchem.com This technology, used in a synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, simplified the work-up process and allowed for the efficient recycling of the immobilized enzyme catalyst. spinchem.com

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Oxazepane Formation

The construction of the 1,4-oxazepane (B1358080) ring typically proceeds through intramolecular cyclization, where the key bond-forming event is influenced by the nature of the starting materials and reagents. The pathway involves the formation of specific reactive intermediates that guide the reaction toward the desired seven-membered structure.

The formation of the 1,4-oxazepane ring often involves transient species that are critical to the reaction's progress and selectivity. One of the well-studied intermediates is the bromonium ion . In the synthesis of polysubstituted chiral 1,4-oxazepanes via haloetherification, the reaction is initiated by the addition of a bromine source (like NBS) to an alkene. acs.org This forms a chiral bromonium intermediate. The subsequent nucleophilic attack by a tethered hydroxyl group leads to the formation of the oxazepane ring. acs.orgnih.gov Computational studies have suggested that this bromonium intermediate is formed with no transition state, meaning the stereoselectivity is primarily controlled by the ground-state conformation of the substrate. acs.orgnih.gov The asymmetry of this bromonium intermediate plays a crucial role in determining the regioselectivity of the haloetherification reaction. acs.orgnih.gov

In other synthetic strategies, different intermediates are proposed. For instance, the synthesis of 1,4-oxazepan-7-ones has been achieved through a copper-catalyzed cascade reaction that proceeds via a ketenimine intermediate . semanticscholar.org Another approach, involving the cleavage of N-phenacyl nitrobenzenesulfonamides from a polymer support, suggests a mechanism where protonation is followed by intramolecular attack of a hydroxyl group on a ketone, forming a key intermediate that precedes the final 1,4-oxazepane structure. nih.gov

The synthesis of 1,4-oxazepanes predominantly relies on intramolecular pathways . These reactions involve a single molecule containing all the necessary functional groups for ring formation, which is entropically favored for constructing medium-sized rings like oxazepanes. Several robust synthetic approaches are based on the intramolecular cyclization of precursors such as alkenols, alkynols, or hydroxyketones. nih.gov

Examples of intramolecular strategies include:

Haloetherification: A tethered alcohol attacks a bromonium ion formed on the same molecule, leading to a regio- and stereoselective 7-endo cyclization. acs.orgnih.gov

Reductive Etherification: A facile and general strategy for the stereoselective synthesis of substituted 1,4-oxazepanes has been developed through an intramolecular reductive etherification reaction. semanticscholar.org

Cleavage-induced Cyclization: Cleavage of precursors from a solid support can trigger spontaneous intramolecular cyclization to yield 1,4-oxazepane derivatives. nih.govrsc.org

Intermolecular pathways, where two or more separate molecules combine to form the ring, are less common for the direct synthesis of the 1,4-oxazepane core due to challenges in controlling selectivity and the higher entropic barrier.

Elucidation of Stereochemical Control in Synthesis

Achieving control over the three-dimensional arrangement of atoms is a critical aspect of synthesizing complex molecules like 2-Ethyl-1,4-oxazepane. Research has focused on understanding and manipulating the factors that govern diastereoselectivity, regioselectivity, and chirality.

Diastereoselective synthesis aims to produce one diastereomer preferentially over others. In the context of 1,4-oxazepanes, this is often achieved by transferring the stereochemistry from a chiral starting material to the final product.

During haloetherification, the existing stereocenters in the amino alcohol starting material can induce a preference for a specific diastereoisomer in the product. acs.org Similarly, the synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine yields diastereomeric mixtures. nih.govrsc.orgresearchgate.net Although the initial formation can be non-stereoselective, subsequent steps like catalytic hydrogenation can improve the separability of the diastereomers, allowing for the isolation of the major isomers. rsc.orgresearchgate.net The stereochemistry of the double bond in the starting material is consistently transferred to the product, indicating that scrambling of the bromonium intermediate does not occur. acs.org

| Reaction Type | Starting Material Feature | Key Finding | Reference |

|---|---|---|---|

| Haloetherification | Chiral amino alcohol | Existing stereocenters induce the preferential formation of one diastereoisomer. | acs.org |

| Cleavage from Polymer Support | Homoserine derivative | Yields a mixture of diastereomers; separability can be improved post-synthesis. | nih.govrsc.orgresearchgate.net |

Regioselectivity refers to the control over which of several possible positions on a molecule reacts. In the formation of the 1,4-oxazepane ring, the key challenge is often directing the cyclization to form the seven-membered ring (a 7-endo cyclization) instead of a smaller, often more favored, six-membered ring (a 6-exo cyclization).

In the haloetherification synthesis of polysubstituted oxazepanes, the regioselectivity is significantly influenced by electronic factors. The presence of a phenyl group adjacent to the alkene can stabilize the developing positive charge in the transition state, favoring the 7-endo cyclization. acs.org In substrates where this stabilizing group is absent, the competing 6-exo cyclization to form a morpholine (B109124) ring can become more significant. acs.org The regioselectivity is also influenced by the asymmetry of the chiral bromonium intermediate. acs.orgnih.gov

| Reaction Pathway | Factor | Outcome | Reference |

|---|---|---|---|

| Haloetherification | Electronic Stabilization (e.g., adjacent phenyl group) | Favors 7-endo cyclization to form the oxazepane ring. | acs.org |

| Lack of Electronic Stabilization | Competitive 6-exo cyclization may occur, forming morpholine byproducts. | acs.org | |

| Ring-Opening of Azetidinium Intermediates | Steric Hindrance | Nucleophilic attack occurs at the less sterically hindered carbon, leading to predictable regioselectivity in forming seven-membered rings. | mdpi.com |

Chiral induction involves using a chiral component to favor the formation of one enantiomer or diastereomer. A primary method for synthesizing chiral 1,4-oxazepanes is to start with enantiopure building blocks, such as chiral amino alcohols. acs.org The inherent chirality of the starting material guides the stereochemical outcome of the cyclization reaction. Computational analysis has shown that the stereoselectivity in these cases can be rationalized by the conformational preferences of the ground-state reactants, which exposes one face of the alkene to the reagent preferentially. acs.orgnih.gov

Another advanced methodology is the use of chiral catalysts. A highly enantioselective synthesis of chiral 1,4-benzoxazepines has been developed using a confined chiral phosphoric acid as a Brønsted acid catalyst. acs.org This metal-free process enables the desymmetrization of 3-substituted oxetanes to afford the chiral seven-membered ring products with high enantioselectivity. acs.org

Investigation of Ring Inversion and Conformational Dynamics during Reactions

The 1,4-oxazepane ring, being a seven-membered heterocycle, possesses significant conformational flexibility. Unlike well-defined chair and boat conformations in six-membered rings, seven-membered rings like 1,4-oxazepane can adopt a variety of conformations, including chair, boat, and twist-boat forms, with relatively low energy barriers between them. The specific conformation adopted can be influenced by the nature and position of substituents on the ring.

Detailed conformational analysis of substituted 1,4-oxazepane derivatives has been accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of vicinal 1H-1H coupling constants and Nuclear Overhauser Effect (NOE) correlations. For instance, in studies of chiral 1,4-oxazepane-5-carboxylic acids, the analysis of these NMR parameters indicated that the oxazepane ring predominantly exists in the most energetically favorable chair conformation. rsc.orgrsc.org The specific coupling constants are crucial in determining the dihedral angles between adjacent protons, which in turn defines the ring's geometry.

The dynamic nature of the 1,4-oxazepane ring means that it undergoes ring inversion, a process where one stable conformation converts into another. While specific thermodynamic parameters for the ring inversion of this compound have not been reported, studies on analogous heterocyclic systems provide insight. For example, dynamic NMR spectroscopy has been used to study the ring inversion in the related 1,4-oxathian system, allowing for the determination of the thermodynamic parameters of this process. rsc.org Such investigations are vital as the conformational state of the ring can significantly influence its reactivity and interactions with other molecules. The stereoselectivity of reactions involving the 1,4-oxazepane ring is often governed by the conformation of the substrate. nih.gov

Table 1: Illustrative 1H NMR Coupling Constants for a Substituted 1,4-Oxazepane Derivative This table presents example data for a chiral 1,4-oxazepane-5-carboxylic acid derivative to demonstrate the use of NMR in conformational analysis. The data is not specific to this compound.

| Protons | 3J(H,H) Coupling Constant (Hz) - Isomer A | 3J(H,H) Coupling Constant (Hz) - Isomer B | Inferred Dihedral Angle |

| H5–Ha6 | ~11 | ~4 | Axial-Axial / Axial-Equatorial |

| H5–Hb6 | ~3 | ~12 | Axial-Equatorial / Axial-Axial |

Spectroscopic Characterization Methodologies and Structural Elucidation

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of 2-Ethyl-1,4-oxazepane, offering vital clues to its molecular structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique primarily utilized for the analysis of large biomolecules and synthetic polymers. mdpi.com Its application to small, volatile molecules like this compound is less common. For small molecules, MALDI-TOF can sometimes be used to observe molecular ions with minimal fragmentation, which is advantageous for confirming molecular weight. In a hypothetical MALDI-TOF analysis of this compound, the compound would be co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and irradiated with a laser. mdpi.com This process would generate singly charged molecular ions [M+H]⁺ or [M+Na]⁺, allowing for the confirmation of its monoisotopic mass. However, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are generally more suitable for a compound of this nature.

For a saturated heterocyclic compound such as this compound, more conventional ionization methods are routinely employed for molecular weight determination and structural analysis.

Electron Ionization (EI): This hard ionization technique bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum provides a unique "fingerprint" that can be used for identification. The fragmentation of the 1,4-oxazepane (B1358080) ring would likely involve cleavage alpha to the nitrogen and oxygen atoms, as well as loss of the ethyl group.

Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly useful for polar molecules and generates protonated molecules [M+H]⁺. This method provides a clear determination of the molecular weight with minimal fragmentation, which is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. amazonaws.com

Table 1: Representative Mass Spectrometry Data for this compound (C₇H₁₅NO)

| Ionization Technique | Observed Ion | m/z (Theoretical) | m/z (Hypothetical Observed) | Information Provided |

| ESI-HRMS | [M+H]⁺ | 130.1226 | 130.1228 | Accurate mass for formula confirmation |

| EI | [M]⁺ | 129.1154 | 129 | Molecular weight and fragmentation |

| EI | [M-C₂H₅]⁺ | 100.0757 | 100 | Loss of the ethyl side chain |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. clockss.org For chiral molecules like this compound, this technique can establish the absolute configuration of the stereocenter at the C2 position, provided a suitable single crystal can be grown.

The analysis of a single crystal of a this compound derivative would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov This information confirms the connectivity of the atoms and reveals the preferred conformation of the seven-membered 1,4-oxazepane ring, which typically adopts a twisted-chair or boat-like conformation. acs.org The crystallographic data would also detail the orientation of the ethyl substituent at the C2 position, confirming its spatial relationship to the rest of the ring. Intramolecular and intermolecular interactions, such as hydrogen bonding, can also be identified, providing insight into the crystal packing. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for a this compound Derivative

| Parameter | Value | Description |

| Crystal System | Monoclinic | Defines the crystal lattice symmetry |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |

| C-N Bond Lengths | ~1.45 - 1.48 Å | Typical single bond lengths within the ring |

| C-O Bond Lengths | ~1.42 - 1.45 Å | Typical single bond lengths within the ring |

| C-C Bond Lengths | ~1.51 - 1.54 Å | Typical single bond lengths |

| Ring Conformation | Twist-Chair | The determined shape of the seven-membered ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Structural Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. Saturated heterocyclic compounds like this compound lack extensive chromophores (i.e., conjugated π systems or carbonyl groups). Therefore, the compound itself is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). ijrpr.com

The primary application of UV-Vis spectroscopy in the context of this compound would be for reaction monitoring. nih.gov For instance, if the synthesis of the compound involves starting materials or reagents that possess strong chromophores (e.g., aromatic aldehydes or nitro-substituted compounds), the disappearance of the reactant's absorption band or the appearance of a product's band could be tracked over time to determine reaction completion.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound. researchgate.net For this compound (C₇H₁₅NO), a successful analysis would show a close correlation between the experimental and theoretical values, thus verifying its elemental composition.

Table 3: Elemental Analysis Data for this compound (C₇H₁₅NO)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 65.07 | 65.01 |

| Hydrogen (H) | 11.70 | 11.75 |

| Nitrogen (N) | 10.84 | 10.79 |

| Oxygen (O) | 12.38 | 12.45 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the final product and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with a suitable mobile phase, the separation of starting materials, intermediates, and the final product can be visualized.

Column Chromatography: This is the primary method for the purification of this compound from unreacted starting materials and byproducts. researchgate.net Given its polarity due to the nitrogen and oxygen heteroatoms, a polar stationary phase like silica gel would be used, with a mobile phase consisting of a mixture of non-polar (e.g., hexane (B92381) or heptane) and moderately polar (e.g., ethyl acetate (B1210297) or dichloromethane) solvents.

Gas Chromatography (GC): For a relatively volatile compound like this compound, GC is an excellent method for assessing purity. When coupled with a mass spectrometer (GC-MS), it can simultaneously separate impurities and provide mass spectra for their identification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly if the compound has a suitable chromophore for UV detection or if a universal detector like an evaporative light scattering detector (ELSD) is used. Normal-phase HPLC could be employed for separation based on polarity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative method for monitoring reaction progress, identifying compounds, and determining purity. For heterocyclic compounds similar in structure to this compound, TLC is a crucial initial step in analysis. The separation is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

In a typical TLC analysis for related N-heterocyclic compounds, a silica gel plate (silica gel 60 F254) is employed as the stationary phase due to its polarity. rsc.org The choice of mobile phase is critical for achieving effective separation. A common solvent system for compounds with similar functionalities involves a mixture of a non-polar solvent and a more polar solvent to modulate the retention factor (Rf) value. For instance, a mobile phase consisting of ethyl acetate and methanol (B129727) can be effective. Visualization of the separated spots on the TLC plate is often accomplished under UV light at 254 nm. rsc.orgresearchgate.net

Systematic studies on related benzodiazepine (B76468) derivatives have explored various solvent systems to optimize separation. unibuc.ro For example, a mixture of ethyl acetate, methanol, and concentrated ammonia (B1221849) (17:2:1 v/v/v) has been used, demonstrating the importance of adjusting the mobile phase composition to achieve desired separation. researchgate.net The resulting Rf values provide a qualitative measure of the compound's polarity and can be used for identification when compared against a known standard.

Table 1: Representative TLC Parameters for Analysis of Related Heterocyclic Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 rsc.org |

| Mobile Phase | Varies; e.g., Ethyl acetate - methanol mixtures researchgate.net |

| Visualization | UV light (254 nm) rsc.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purification of this compound. This technique offers high resolution and sensitivity, making it suitable for determining the purity of a sample and for isolating the compound from complex mixtures.

Reversed-phase HPLC is a commonly employed mode for the analysis of moderately polar compounds like oxazepane derivatives. In this setup, a non-polar stationary phase (e.g., C8 or C18) is used in conjunction with a polar mobile phase. For a structurally analogous compound, "Oxazole, 2-ethyl-4,5-dihydro-," a successful separation was achieved using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for this separation consisted of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The selection of the detector is crucial for quantitative analysis. A UV-Vis detector is commonly used, with the detection wavelength set to a value where the analyte exhibits maximum absorbance. For many benzodiazepine structures, a wavelength of 254 nm has been found to be effective. researchgate.net The retention time (the time it takes for the analyte to pass through the column) is a key parameter for identifying the compound, while the peak area is proportional to its concentration.

Table 2: Illustrative HPLC Conditions for Analysis of Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detector | UV-Vis | researchgate.net |

| Wavelength | 254 nm | researchgate.net |

Method development in HPLC often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the best possible separation in the shortest amount of time. For complex mixtures, a gradient elution program, where the mobile phase composition is changed over the course of the analysis, may be employed to resolve all components. researchgate.net

Preparative Chromatography Techniques

When a larger quantity of pure this compound is required for further studies, such as structural elucidation by NMR or for biological assays, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography.

Both preparative TLC and preparative HPLC can be utilized. In preparative TLC, a thicker layer of stationary phase is used to accommodate a larger sample load. analyticaltoxicology.comrjpbcs.com After development, the band corresponding to the desired compound is physically scraped from the plate, and the compound is then extracted from the stationary phase with a suitable solvent. rjpbcs.com

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns with a greater amount of stationary phase. This allows for the injection of significantly larger sample volumes. The goal of preparative HPLC is to isolate and collect the fraction containing the pure compound as it elutes from the column. The scalability of an analytical HPLC method to a preparative scale is an important consideration during method development. sielc.com The collected fractions are then typically subjected to solvent removal to yield the purified compound.

Table 3: Comparison of Analytical and Preparative Chromatography

| Feature | Analytical Chromatography | Preparative Chromatography |

|---|---|---|

| Objective | Identification and quantification | Isolation and purification |

| Sample Size | Small (µg to ng) | Large (mg to g) |

| Column Size | Small diameter and length | Large diameter and length |

| Stationary Phase | Thinner layer (TLC), smaller particles (HPLC) | Thicker layer (TLC), larger particles (HPLC) |

| Outcome | Chromatogram for analysis | Collected fractions of pure compound |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties from first principles.

A thorough DFT analysis of 2-Ethyl-1,4-oxazepane would involve mapping its electronic properties.

Molecular Electrostatic Potential (MEP): An MEP analysis would reveal the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule might interact with other chemical species, including biological targets.

Reduced Density Gradient (RDG): This analysis helps in visualizing non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are vital for understanding molecular aggregation and ligand-receptor binding.

Electron Localization Function (ELF): The ELF provides a method for mapping electron pair probability, which can clearly distinguish core electrons from valence electrons and identify the locations of covalent bonds and lone pairs, offering a chemically intuitive picture of the bonding within the molecule.

DFT calculations are also employed to model chemical reactions. For this compound, this could involve calculating the transition state energies and reaction energy profiles for its synthesis, degradation, or metabolic pathways. Such studies provide a quantitative understanding of reaction kinetics and thermodynamics, which is invaluable for optimizing synthetic routes or predicting metabolic fate.

Molecular Dynamics (MD) Simulations

MD simulations offer a way to study the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible. MD simulations would be essential to explore the full conformational landscape of this compound. By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most stable low-energy conformations, such as chair, boat, and twist-boat forms, and determine the energy barriers between them. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

Beyond identifying stable conformers, MD simulations can reveal the dynamic behavior of the oxazepane ring itself, including ring-puckering parameters and the flexibility of the ethyl substituent. Understanding these dynamics is important for predicting how the molecule might adapt its shape upon binding to a receptor or interacting with a solvent.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

QM/MM methods provide a bridge between the high accuracy of quantum mechanics and the computational efficiency of classical molecular mechanics. These hybrid approaches are particularly useful for studying large systems, such as a molecule interacting with a biological macromolecule (e.g., an enzyme or receptor) or a complex solvent environment.

For this compound, a QM/MM study would typically involve treating the molecule or its reactive center with a QM method to accurately describe electronic changes during a process like ligand binding or an enzymatic reaction. The surrounding protein and solvent would be treated with a more computationally affordable MM force field. This approach allows for the detailed investigation of interactions and reactions in a realistic biological context, which is not feasible with purely QM methods due to computational cost.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this technique can be employed to understand its potential interactions with biological targets, such as enzymes and receptors. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of oxazepine and oxazepane derivatives has been the subject of such investigations, shedding light on their potential as therapeutic agents. rasayanjournal.co.inuobaghdad.edu.iqorientjchem.orgresearchgate.net

For instance, various oxazepine derivatives have been designed and docked against enzymes like cyclooxygenase-2 (COX-2) to evaluate their anti-inflammatory potential. rasayanjournal.co.in These studies typically involve creating a 3D model of the ligand (the oxazepane derivative) and docking it into the active site of the target protein. The binding affinity is then calculated, often expressed as a docking score or binding energy, which indicates the strength of the interaction. The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 1: Illustrative Example of Molecular Docking Data for a Hypothetical this compound-Receptor Complex

| Parameter | Value |

| Target Receptor | Hypothetical Protein Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, VAL91, ALA104, LYS106 |

| Hydrogen Bonds | 1 (with LYS106) |

| Hydrophobic Interactions | LEU83, VAL91, ALA104 |

This table is for illustrative purposes only, as specific docking data for this compound is not currently available in the cited literature.

The analysis of ligand-receptor interactions is crucial for understanding the structure-activity relationship (SAR) of a series of compounds. For 1,4-oxazepane derivatives, studies have shown that the nature and position of substituents on the oxazepane ring can significantly influence their binding affinity and selectivity for a particular receptor. nih.gov For this compound, the ethyl group at the 2-position would play a significant role in its interaction with a receptor, likely fitting into a hydrophobic pocket within the binding site.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its electronic and vibrational properties.

For the ¹H and ¹³C NMR spectra of this compound, DFT calculations could predict the chemical shifts of each proton and carbon atom. These theoretical values, after appropriate scaling, can be compared with the experimental NMR spectrum to aid in the assignment of peaks. Discrepancies between the predicted and experimental values can sometimes provide insights into conformational dynamics or solvent effects.

Similarly, the IR spectrum of this compound can be simulated by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-O stretching, or ring deformation. The comparison of the calculated spectrum with the experimental one can help in the assignment of the observed IR bands.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹³C NMR (δ, ppm) - C2 | 75.2 | 74.8 |

| ¹³C NMR (δ, ppm) - Ethyl CH₂ | 28.5 | 28.1 |

| ¹³C NMR (δ, ppm) - Ethyl CH₃ | 10.1 | 9.8 |

| IR Frequency (cm⁻¹) - C-O Stretch | 1105 | 1100 |

| IR Frequency (cm⁻¹) - C-H Stretch | 2950 | 2945 |

This table is for illustrative purposes only. Specific predicted and experimental data for this compound is not available in the provided search results.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For related heterocyclic compounds, good agreement between calculated and experimental spectroscopic data has been reported, demonstrating the utility of these computational methods. researchgate.netresearchgate.netrsc.org

Computational Prediction of Stereoselectivity and Regioselectivity

Computational methods are invaluable for understanding and predicting the stereoselectivity and regioselectivity of chemical reactions. For the synthesis of substituted 1,4-oxazepanes, these predictions can guide the choice of reagents and reaction conditions to favor the formation of a desired isomer.

A study on the stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes utilized a combination of computational and experimental approaches to understand the mechanism of a 7-endo cyclization reaction. nih.govacs.org The computational analysis focused on the structure and stability of key intermediates, such as a chiral bromonium ion. These calculations helped to explain the observed regioselectivity of the ring-closure, which is a critical step in the formation of the 1,4-oxazepane ring. acs.org

In the context of this compound synthesis, computational studies could be used to model the transition states of different possible reaction pathways. By comparing the activation energies of these transition states, one can predict which product is kinetically favored. For example, if this compound can be formed through different cyclization modes, computational analysis can determine which mode has a lower energy barrier and is therefore more likely to occur.

Table 3: Illustrative Example of Calculated Activation Energies for Competing Reaction Pathways in the Synthesis of a Substituted 1,4-Oxazepane

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| 7-endo Cyclization | 15.2 | 1,4-Oxazepane derivative |

| 6-exo Cyclization | 18.5 | Morpholine (B109124) derivative |

This table is based on the principles discussed in the cited literature and is for illustrative purposes. acs.org

Furthermore, computational models can predict the stereochemical outcome of a reaction. For reactions involving chiral centers, calculations can determine the relative energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This information is crucial for the development of asymmetric syntheses of chiral 1,4-oxazepanes. The stereoselectivity is often controlled by the conformation of the substrate, which can be effectively modeled using computational methods. nih.gov

Derivatization and Functionalization Strategies

Introduction of Substituents onto the Oxazepane Scaffold

The introduction of substituents onto the 1,4-oxazepane (B1358080) ring can be achieved through various synthetic methodologies. These strategies often target the nitrogen atom or available carbon positions on the heterocyclic ring. While specific examples for 2-Ethyl-1,4-oxazepane are not extensively documented, general methods applied to the 1,4-oxazepane scaffold can be considered applicable.

One common approach involves the N-alkylation or N-acylation of the secondary amine within the oxazepane ring. These reactions introduce a wide range of functional groups, thereby modifying the steric and electronic properties of the molecule. For instance, N-alkylation can be performed using various alkyl halides, while N-acylation can be achieved with acyl chlorides or anhydrides.

Another strategy for introducing substituents is through the functionalization of the carbon backbone. This can be more challenging but offers the potential for creating diverse analogues. Methods such as metal-catalyzed C-H activation could potentially be employed to introduce substituents at specific positions on the oxazepane ring, although this is a more advanced technique that requires careful optimization of reaction conditions.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported, showcasing a method to introduce carboxylic acid functionality and control stereochemistry at the C5 position. rsc.orgrsc.orgrsc.org This solid-phase synthesis approach allows for the systematic variation of substituents.

Table 1: Potential Strategies for Introducing Substituents onto the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| N-Alkylation | Alkyl halides, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN) | Alkyl, benzyl (B1604629), and other substituted alkyl groups |

| N-Acylation | Acyl chlorides, acid anhydrides, base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂, THF) | Acyl, benzoyl, and other substituted acyl groups |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Substituted alkyl groups on the nitrogen atom |

| Solid-Phase Synthesis | Polymer-supported starting materials (e.g., homoserine), various reagents for chain elongation and cyclization | Diverse functional groups at specific positions, controlled stereochemistry rsc.orgrsc.orgrsc.org |

Modification of Existing Functional Groups

Once substituents are introduced onto the this compound scaffold, they can be further modified to create additional diversity. For example, a hydroxyl group could be oxidized to a ketone or converted to an ether or ester. An ester group could be hydrolyzed to a carboxylic acid, which can then be converted to an amide.

A notable example of modifying an existing functional group is the transformation of iodine-containing 1,4-oxazepines. These compounds can be further elaborated into more complex structures through subsequent cross-coupling reactions, providing a platform for biological studies.

The development of synthetic methods for benzo[b] benthamdirect.comresearchgate.netoxazepine derivatives through the reaction of 2-aminophenols with alkynones highlights a strategy where the initial product can be further functionalized. nih.gov The resulting benzoxazepine can undergo various aromatic substitution reactions to introduce additional functional groups on the fused benzene (B151609) ring.

Formation of Fused and Spiro-Cyclic Systems Incorporating Oxazepanes

Creating fused and spiro-cyclic systems that incorporate the 1,4-oxazepane ring is a powerful strategy for generating structurally complex and three-dimensional molecules, which are of significant interest in drug discovery.

Fused Systems:

The synthesis of aryl-fused 1,4-oxazepines can be achieved through direct cyclization of open-chain precursors or by the reduction of intermediate products like dihydro-1,4-oxazepines or oxazepinones. benthamdirect.comresearchgate.netingentaconnect.com These methods provide access to a variety of benzo-fused 1,4-oxazepine (B8637140) derivatives. For instance, imidazole-fused 1,4-benzoxazepines have been synthesized via 7-exo-dig cyclizations. nih.gov Tandem transformations involving C-N coupling and C-H carbonylation have also been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov

Spiro-Cyclic Systems:

Spiro-cyclic systems containing a 1,4-oxazepane ring can be synthesized through various cyclization strategies. A general approach to oxa-spirocycles has been developed using iodocyclization as the key synthetic step. nih.govrsc.org This method has been used to prepare a large number of oxa-spirocyclic compounds. Additionally, a scalable process for the synthesis of a fused spiro(cyclopropane)oxazepane pyridine carboxylic acid has been reported, featuring a palladium-catalyzed intramolecular amination to construct the seven-membered heterocycle. acs.orgacs.org

Table 2: Examples of Fused and Spiro-Cyclic Systems Incorporating the 1,4-Oxazepane Ring

| System Type | Synthetic Strategy | Key Intermediates/Reactions |

| Aryl-fused 1,4-Oxazepines | Direct cyclization or reduction of intermediates | Open-chain precursors, dihydro-1,4-oxazepines benthamdirect.comresearchgate.netingentaconnect.com |

| Imidazole-fused 1,4-Benzoxazepines | 7-exo-dig cyclizations | O-propargylated substrates, Sonogashira cross-coupling nih.gov |

| Benzo-1,4-Oxazepines | Tandem C-N coupling/C-H carbonylation | Phenylamines and allyl halides under CO₂ atmosphere nih.gov |

| Oxa-spirocycles | Iodocyclization | Alkenyl alcohols and iodine nih.govrsc.org |

| Spiro(cyclopropane)oxazepane Pyridines | Pd-catalyzed intramolecular amination | Kulinkovich reaction, Mitsunobu reaction acs.orgacs.org |

Syntheses of Oxazepane-Based Building Blocks for Chemical Libraries

The 1,4-oxazepane scaffold is a valuable building block for the construction of chemical libraries for high-throughput screening. The synthesis of diversely functionalized 1,4-oxazepanes allows for the creation of a collection of compounds with a wide range of chemical properties.

The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters on a solid support is a prime example of generating building blocks for libraries. rsc.orgrsc.orgrsc.org This approach allows for the introduction of diversity at multiple points of the molecule by varying the starting materials and reagents used in the synthesis. The resulting oxazepane derivatives can then be cleaved from the resin and used in further synthetic transformations.

The development of efficient synthetic routes to 1,4-thiazepanones and 1,4-thiazepanes as 3D fragments for screening libraries provides a blueprint for how similar strategies could be applied to 1,4-oxazepanes. nih.gov A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones demonstrates an efficient method for generating a library of related seven-membered heterocycles.

Automated Library Synthesis Approaches for Oxazepane Derivatives

Automated synthesis platforms have become powerful tools for the rapid generation of large chemical libraries. These systems can perform reactions, work-ups, and purifications with high efficiency and reproducibility, significantly accelerating the drug discovery process.

The combinatorial synthesis of a 1,4-benzodiazepine library from three components (2-aminobenzophenones, amino acids, and alkylating agents) also serves as a model for how a library of 1,4-oxazepine derivatives could be constructed in a high-throughput manner. nih.gov By employing a split-and-pool strategy on a solid support, a large number of distinct compounds can be synthesized efficiently.

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Methodologies for Oxazepanes

The synthesis of the 1,4-oxazepane (B1358080) core, a key feature of 2-Ethyl-1,4-oxazepane, has moved beyond classical methods towards more efficient and elegant strategies. Modern approaches focus on overcoming the inherent difficulty of forming seven-membered rings. Key methodologies include:

Ring Expansion Reactions: This strategy avoids the entropic penalties of direct cyclization by starting with a pre-formed smaller ring. For instance, a versatile, metal-free approach uses the hypervalent iodine reagent HTIB (PhI(OH)OTs) to mediate the ring expansion of 1-vinylcycloalkanols, providing a pathway to seven-membered heterocycles.

Intramolecular Cyclization: Tandem reactions and intramolecular cyclizations are powerful tools. A recently developed method relies on a regio- and stereoselective 7-endo haloetherification cyclization to produce polysubstituted chiral oxazepanes efficiently. Similarly, base-induced ring expansion has been shown to be a general strategy for constructing a wide range of fused seven-membered ring systems.

Cycloaddition Reactions: [2+5→7] cycloaddition reactions between Schiff bases and anhydrides (such as maleic, phthalic, or succinic anhydride) have been employed to synthesize bis-1,3-oxazepine and bis-1,3-oxazepane-4,7-dione derivatives.

Multi-component Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step. An environmentally friendly, one-pot, three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide has been developed to create novel oxazepine-quinazolinone bis-heterocyclic scaffolds without a catalyst.

Table 1: Comparison of Modern Synthetic Methodologies for Oxazepane Rings

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Ring Expansion | Metal-free; uses hypervalent iodine reagents. | Avoids entropic penalties of direct cyclization; mild conditions. | |

| Haloetherification | Regio- and stereoselective 7-endo cyclization. | Efficient synthesis of chiral, polysubstituted oxazepanes. | |

| Cycloaddition | [2+5→7] reaction of Schiff bases and anhydrides. | Direct formation of the seven-membered ring from acyclic precursors. | |

| Multi-component Reactions | One-pot synthesis involving three or more starting materials. | High atom economy, efficiency, and creation of molecular complexity. |

Exploration of New Catalytic Systems for Efficient Synthesis

Catalysis is central to the efficient and selective synthesis of oxazepane structures. Research is focused on developing novel catalytic systems that can operate under mild conditions with high yields.

Palladium-based catalysts are prominent in this field. For example, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines can be efficiently catalyzed by a system of PdI(2) and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) to produce dibenzo[b,f]oxazepin-11(10H)-ones in good yields under mild conditions. More recently, a combined catalytic system has been established for the asymmetric synthesis of 1,4-benzoxazepinones. This robust method employs a chiral N-heterocyclic carbene (NHC), a chiral Iridium/phosphine-olefin complex, and an achiral urea (B33335) in a formal [4 + 3] annulation reaction, yielding optically pure products. Rhodium(I) catalysis has also been utilized to transform bisallenes into polycyclic derivatives containing a cycloheptadiene intermediate.

Application of Flow Chemistry and Continuous Processing in Oxazepane Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and efficiency. This technology is particularly well-suited for handling hazardous intermediates and optimizing reaction conditions. While specific applications to this compound are not widely documented, the principles have been successfully applied to structurally related heterocycles like benzodiazepines.

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes that can be streamlined using a "telescoping" approach in flow reactors, where consecutive reactions occur without intermediate purification steps. This methodology could be adapted for the multi-step synthesis of complex oxazepane derivatives, potentially improving yields and reducing waste. The precise control over parameters like temperature, pressure, and reaction time in a flow system allows for rapid optimization and consistent production.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for designing synthetic routes and predicting the properties of novel molecules. For scaffolds like the 2,3,4,5-tetrahydrobenzo[f]oxazepine, computer-aided design has been used to identify new inhibitors of biological targets. This process often involves:

Scaffold Selection: Identifying a core structure, such as the oxazepane ring.

Virtual Library Generation: Creating a large library of virtual compounds by adding various substituents (like the ethyl group) to the core scaffold.

Molecular Docking: Simulating the interaction of these virtual compounds with a target protein to predict binding affinity and orientation. The docking area is defined to accommodate various ligand sizes and avoid steric artifacts.

Scoring and Selection: Ranking the compounds based on their predicted binding scores to select promising candidates for synthesis.

Investigation of Stereodynamic Properties of Substituted Oxazepanes

The introduction of a substituent, such as the ethyl group at the C2 position of this compound, creates a stereocenter and introduces complex stereodynamic properties. The seven-membered oxazepane ring is not planar and can exist in various conformations. The study of these dynamic properties is crucial for understanding molecular recognition and biological activity.

Advanced techniques are used to investigate this behavior:

NMR Spectroscopy: Variable-temperature NMR can be used to study the energy barriers between different ring conformations.

Chiral Chromatography: Chiral Stationary-Phase High-Performance Liquid Chromatography (CSP-HPLC) can be used to separate enantiomers of chiral oxazepanes.

Computational Calculations: Density Functional Theory (DFT) calculations help to model the transition state geometries and energy barriers associated with conformational changes or atropisomerism (chirality arising from restricted rotation around a single bond).

While research on bis-aryl carbazole (B46965) boranes has detailed the analysis of stereodynamic behavior and the separation of atropisomers, similar principles apply to substituted oxazepanes, where ring-flipping and substituent orientation contribute to a complex conformational landscape.

Integration of Oxazepane Motifs into Complex Molecular Architectures for Material Science

The unique three-dimensional structure of the oxazepane ring makes it an interesting building block for materials science. While specific applications are still emerging, heterocyclic compounds are known to be valuable components in the preparation of functional materials. The rigid, non-planar conformation of the oxazepane scaffold can be integrated into larger molecular architectures, such as polymers or macrocycles, to impart specific structural constraints.